molecular formula C6H2Cl2N2O2 B3359300 3,4-Dichloro-5-cyano-1H-pyrrole-2-carboxylic acid CAS No. 848499-70-7

3,4-Dichloro-5-cyano-1H-pyrrole-2-carboxylic acid

Cat. No.: B3359300
CAS No.: 848499-70-7
M. Wt: 205 g/mol
InChI Key: KUQOOKMSGOFLNK-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-cyano-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a pyrrole ring substituted with chlorine atoms at the 3 and 4 positions, a cyano group at the 5 position, and a carboxylic acid group at the 2 position. The unique structure of this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-5-cyano-1H-pyrrole-2-carboxylic acid typically involves the chlorination of pyrrole derivatives followed by the introduction of the cyano and carboxylic acid groups. One common method includes the reaction of 3,4-dichloropyrrole with cyanogen bromide in the presence of a base, followed by hydrolysis to introduce the carboxylic acid group.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichloro-5-cyano-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Pyrrole oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

3,4-Dichloro-5-cyano-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor binding studies.

    Medicine: It is a precursor in the synthesis of pharmaceutical agents with potential therapeutic applications.

    Industry: The compound is used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-cyano-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and carboxylic acid groups play a crucial role in binding to active sites, while the chlorine atoms may enhance the compound’s stability and reactivity. The exact pathways and targets depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

    3,4-Dichloro-1H-pyrrole-2-carboxylic acid: Lacks the cyano group, which may affect its reactivity and binding properties.

    5-Cyano-1H-pyrrole-2-carboxylic acid: Lacks the chlorine atoms, which may influence its stability and chemical behavior.

    3,4-Dichloro-1H-pyrrole: Lacks both the cyano and carboxylic acid groups, making it less versatile in chemical reactions.

Uniqueness: 3,4-Dichloro-5-cyano-1H-pyrrole-2-carboxylic acid is unique due to the combination of chlorine, cyano, and carboxylic acid groups on the pyrrole ring. This combination provides a balance of reactivity, stability, and binding affinity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3,4-dichloro-5-cyano-1H-pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N2O2/c7-3-2(1-9)10-5(4(3)8)6(11)12/h10H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUQOOKMSGOFLNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(C(=C(N1)C(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80648828
Record name 3,4-Dichloro-5-cyano-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848499-70-7
Record name 3,4-Dichloro-5-cyano-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared by a procedure analogous to Intermediate 3 starting from methyl 3,4-dichloro-5-cyano-1H-pyrrole-2-carboxy late (Intermediate 130).
Quantity
0 (± 1) mol
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reactant
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methyl 3,4-dichloro-5-cyano-1H-pyrrole-2-carboxy late
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Intermediate 130
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dichloro-5-cyano-1H-pyrrole-2-carboxylic acid
Reactant of Route 2
3,4-Dichloro-5-cyano-1H-pyrrole-2-carboxylic acid
Reactant of Route 3
3,4-Dichloro-5-cyano-1H-pyrrole-2-carboxylic acid
Reactant of Route 4
3,4-Dichloro-5-cyano-1H-pyrrole-2-carboxylic acid
Reactant of Route 5
3,4-Dichloro-5-cyano-1H-pyrrole-2-carboxylic acid
Reactant of Route 6
3,4-Dichloro-5-cyano-1H-pyrrole-2-carboxylic acid

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